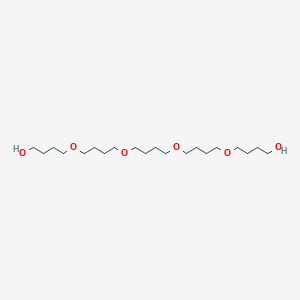
Sialyl Lewis x, Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sialyl Lewis x, Sodium Salt is a tetrasaccharide carbohydrate derivative of the Lewis blood group antigen structure. It is a surface glycan found on various cells, including lymphocytes, neutrophils, some T cells, and multiple tumor cells. This compound is a common ligand for the three selectins: L-selectin, E-selectin, and P-selectin. It plays significant roles in physiological processes such as immune response and fertilization. Abnormal expression of this compound has been linked to several cancers and blood diseases .
Méthodes De Préparation
Sialyl Lewis x, Sodium Salt is typically prepared enzymatically. The synthesis involves the monofucosyl substitution of the type 2 chain and α2,3-sialylation, resulting in the formation of the Sialyl Lewis x antigen. The compound is produced as a white solid, with a molecular weight of 842.73 g/mol. It is soluble in water at a concentration of 2 mg/mL and is stored at -20°C .
Analyse Des Réactions Chimiques
Sialyl Lewis x, Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Sialyl Lewis x, Sodium Salt has numerous scientific research applications:
Chemistry: It is used as a minimal binding ligand for E-selectins, which are involved in cell adhesion processes.
Biology: It plays a crucial role in cell-to-cell recognition processes, such as fertilization and immune response.
Medicine: It is used in disease diagnosis, drug delivery, gene transfer, and medical molecular imaging. Overexpression of this compound has been linked to several cancers, making it a target for cancer research and therapy.
Industry: It is used in the production of various biochemical products and as a research tool in the development of new drugs and therapies
Mécanisme D'action
Sialyl Lewis x, Sodium Salt exerts its effects by binding to selectins, which are cell adhesion molecules. This binding blocks the recruitment of neutrophils to sites of inflammation, reducing injury following ischemia and reperfusion, and immune complex-induced acute lung injury. The molecular targets and pathways involved include the selectin-mediated signaling pathways, which play a role in immune response and inflammation .
Comparaison Avec Des Composés Similaires
Sialyl Lewis x, Sodium Salt is unique due to its specific structure and binding affinity for selectins. Similar compounds include:
Sialyl Lewis a: Another tetrasaccharide with a similar structure but different linkage and binding properties.
N-Acetyl-D-glucosamine: A monosaccharide that is a component of the Sialyl Lewis x structure.
CMP-Sialic Acid: A precursor in the biosynthesis of sialylated glycans.
These compounds share some structural similarities but differ in their specific functions and applications .
Propriétés
IUPAC Name |
sodium;5-acetamido-2-[2-[5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23.Na/c1-8-17(41)20(44)21(45)28(50-8)54-25-16(33-10(3)38)27(47)51-14(7-36)23(25)53-29-22(46)26(19(43)13(6-35)52-29)56-31(30(48)49)4-11(39)15(32-9(2)37)24(55-31)18(42)12(40)5-34;/h8,11-29,34-36,39-47H,4-7H2,1-3H3,(H,32,37)(H,33,38)(H,48,49);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVABQDSMSJDPV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)CO)O)NC(=O)C)O)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N2NaO23 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(4-hydroxyphenyl)carbonyl]benzoate](/img/structure/B8231010.png)
![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)
![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)


![(2S,3R,4S,5S,6R)-2-[2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B8231056.png)
![acetic acid;7-[[(2E)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8231064.png)





